molecular formula C13H16BrNO4 B2943459 4-(4-Bromophenyl)-2-[(3-hydroxypropyl)amino]-4-oxobutanoic acid CAS No. 1031257-29-0

4-(4-Bromophenyl)-2-[(3-hydroxypropyl)amino]-4-oxobutanoic acid

Cat. No.: B2943459
CAS No.: 1031257-29-0
M. Wt: 330.178
InChI Key: ZCHPQNRKKSIOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-2-[(3-hydroxypropyl)amino]-4-oxobutanoic acid is a high-purity synthetic compound designed for life sciences research, particularly in the fields of medicinal chemistry and biochemistry. Its molecular structure, which incorporates a 4-bromophenyl moiety and a 3-hydroxypropylamino side chain, makes it a valuable intermediate for investigating novel therapeutic agents. Research Applications and Value This compound serves as a key synthetic intermediate in the development of potential antimicrobial agents. Its structure is reminiscent of compounds investigated as inhibitors of bacterial enzymes, such as LpxC, a promising target for novel antibiotics against Gram-negative pathogens like Pseudomonas aeruginosa . Furthermore, the bromophenyl group is a common pharmacophore in protein kinase inhibitor research, suggesting this compound's utility in synthesizing and studying potential inhibitors for enzymes like Protein Kinase B (Akt), which is a major target in oncology and metabolic disease research . Handling and Compliance This product is intended for research and laboratory use only. It is not certified for human or veterinary diagnostic or therapeutic use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

4-(4-bromophenyl)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c14-10-4-2-9(3-5-10)12(17)8-11(13(18)19)15-6-1-7-16/h2-5,11,15-16H,1,6-8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHPQNRKKSIOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C(=O)O)NCCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-[(3-hydroxypropyl)amino]-4-oxobutanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 4-bromobenzaldehyde and 3-hydroxypropylamine.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 4-bromobenzaldehyde with 3-hydroxypropylamine under acidic conditions.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Acylation: The amine is acylated with succinic anhydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-[(3-hydroxypropyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Products include 4-(4-Bromophenyl)-2-[(3-oxopropyl)amino]-4-oxobutanoic acid.

    Reduction: Products include 4-(4-Bromophenyl)-2-[(3-hydroxypropyl)amino]-4-hydroxybutanoic acid.

    Substitution: Products vary depending on the nucleophile used, such as 4-(4-Aminophenyl)-2-[(3-hydroxypropyl)amino]-4-oxobutanoic acid.

Scientific Research Applications

Scientific Research Applications

  • Chemistry In organic synthesis, 4-(4-Bromophenyl)-2-[(3-hydroxypropyl)amino]-4-oxobutanoic acid serves as an intermediate for synthesizing complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new compounds.
  • Biology This compound can be used to study enzyme interactions and protein-ligand binding due to its structural features. It may act as a ligand in biochemical assays to investigate binding affinities and mechanisms.
  • Medicine In medicinal chemistry, this compound is explored for its potential therapeutic properties and may serve as a lead compound for developing new drugs targeting specific biological pathways.
  • Industry This compound can be used to produce specialty chemicals and as a building block for synthesizing polymers and advanced materials in the industrial sector.

Related Compounds: Biological Activities

Various derivatives of oxobutanoic acid have demonstrated potential biological activities. In vitro studies using human cancer cell lines reported that derivatives of oxobutanoic acids led to reduced cell viability and induced apoptosis, indicating their potential as therapeutic agents. Preclinical trials in animal models have shown that these compounds can significantly inhibit tumor growth and metastasis, supporting their use in cancer therapy.

Compound NameTarget Enzyme/PathwayIC50 (µM)Effect
Compound AGSK30.5Anticancer
Compound BPI3K/Akt1.0Anti-inflammatory
Compound CNF-κB0.8Immunomodulatory

Overview

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-[(3-hydroxypropyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the hydroxypropylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Substituent at C2 Aryl/Substituent at C4 Molecular Weight (g/mol) CAS Number Notable Properties/Applications
4-(4-Bromophenyl)-2-[(3-hydroxypropyl)amino]-4-oxobutanoic acid (Target) 3-Hydroxypropylamino 4-Bromophenyl ~326.16* Not explicitly listed Potential pharmacological activity; enhanced solubility due to hydroxyl group
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid Methylidene 4-Bromophenyl 284.11 Not explicitly listed Crystallized with hydrogen-bonded chains; studied for solid-state interactions
4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid 4-Fluoroanilino 4-Bromo-2-fluorophenyl 290.09 354545-86-1 Fluorine substitution may enhance metabolic stability
4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid Morpholino 4-Bromophenyl ~353.20* Not explicitly listed Improved lipophilicity for membrane permeability
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid Thienylmethylamino 4-Bromophenyl 368.25 1031281-07-8 Thiophene group for heteroaryl interactions
4-(4-Chlorophenyl)-2-(4-fluoroanilino)-4-oxobutanoic acid 4-Fluoroanilino 4-Chlorophenyl 321.73 1008018-98-1 Dual halogen substitution for optimized receptor binding
2-((3,4-Dimethoxyphenethyl)amino)-4-((4-isopropylphenyl)amino)-4-oxobutanoic acid 3,4-Dimethoxyphenethylamino 4-Isopropylphenyl ~455.50* 1048005-89-5 Bulky substituents for steric effects in enzyme inhibition

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Effects on Bioactivity: The 3-hydroxypropylamino group in the target compound introduces polarity, improving aqueous solubility compared to morpholino or thienylmethyl derivatives . This is advantageous for oral bioavailability.

Crystallographic and Solid-State Behavior: Compounds like 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid form hydrogen-bonded molecular chains, a feature critical for crystal engineering and drug formulation . The target compound’s hydroxyl group may similarly influence crystallization patterns.

Synthetic Accessibility: Morpholino and thienylmethyl derivatives (e.g., 1031281-07-8) require specialized amines for synthesis, whereas the target compound’s 3-hydroxypropylamine is commercially available, streamlining production .

Biological Activity

4-(4-Bromophenyl)-2-[(3-hydroxypropyl)amino]-4-oxobutanoic acid, a compound with the molecular formula C13H16BrNO4, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 330.17 g/mol
  • CAS Number : 1228570-47-5
  • Structure : The compound features a bromophenyl group and an oxobutanoic acid moiety, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that amide derivatives, including this compound, exhibit significant antimicrobial activity. The presence of the bromophenyl group enhances the compound's ability to disrupt bacterial cell membranes, leading to cell lysis. A study demonstrated that derivatives with similar structures showed effective inhibition against various bacterial strains, suggesting a promising avenue for developing new antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Amide bonds in related compounds have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In vitro studies indicated that this compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages .

Antiproliferative Activity

The antiproliferative effects of this compound have been assessed in various cancer cell lines. Preliminary findings suggest that it inhibits cell proliferation through apoptosis induction and cell cycle arrest at the G1 phase. A study reported that compounds with structural similarities exhibited IC50 values in the micromolar range against breast and lung cancer cells .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory and proliferative pathways.
  • Modulation of Signaling Pathways : It potentially affects signaling pathways such as NF-kB and MAPK, which are crucial for inflammation and cancer progression.
  • Interaction with Cell Membranes : The hydrophobic nature of the bromophenyl group allows for better membrane penetration, enhancing its antimicrobial efficacy.

Case Studies

StudyFindings
Kumar et al. (2018)Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL.
Galanakis et al. (2004)Reported significant reduction in TNF-alpha levels in macrophages treated with related amide compounds.
Gududuru et al. (2004)Showed antiproliferative effects in MCF-7 breast cancer cells with an IC50 of 15 µM.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Bromophenyl)-2-[(3-hydroxypropyl)amino]-4-oxobutanoic acid?

The synthesis of this compound likely involves Michael addition or Friedel-Crafts acylation strategies. For example, analogous 4-oxo-4-arylbutanoic acids are synthesized via Michael addition of nucleophiles (e.g., amines) to α,β-unsaturated ketones, followed by oxidation or substitution . The bromophenyl group can be introduced using electrophilic aromatic substitution or cross-coupling reactions. Purification may require recrystallization or chromatography, with structural confirmation via NMR and mass spectrometry.

Q. What safety protocols are critical for handling this compound in the lab?

Based on structurally related bromophenyl derivatives, strict safety measures are advised:

  • Avoid heat/sparks (P210) and use PPE (gloves, goggles) (P280) .
  • Store at 0–6°C for stability .
  • Follow GHS guidelines for harmful ingestion, skin contact, or inhalation (H303, H313, H333) .

Q. Which analytical techniques are suitable for characterizing this compound?

Key methods include:

  • X-ray crystallography (using SHELX software for refinement) to resolve crystal structures .
  • NMR spectroscopy (1H/13C) to confirm the bromophenyl and hydroxypropyl substituents.
  • HPLC/MS for purity assessment and molecular weight verification .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved if stereoisomers form during synthesis?

If the synthesis yields enantiomers (e.g., due to chiral centers), employ chiral chromatography or diastereomeric salt formation with resolving agents. Enantiomerically pure catalysts or reagents may also be used during synthesis to control stereochemistry .

Q. What experimental designs are effective for evaluating its inhibitory activity against enzymes like human thymidylate synthase (hTS)?

  • Use enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate depletion) .
  • Determine IC50 values via dose-response curves.
  • Compare with known inhibitors (e.g., glutaric acid derivatives) and analyze structure-activity relationships (SAR) by modifying the hydroxypropyl or bromophenyl groups .

Q. How do the bromophenyl and hydroxypropyl groups influence reactivity and bioactivity?

  • The bromophenyl group enhances electrophilic substitution reactivity and may improve binding to hydrophobic enzyme pockets .
  • The hydroxypropylamino moiety increases solubility and enables hydrogen bonding, critical for target interactions. Computational modeling (e.g., docking studies) can predict binding modes .

Q. What strategies mitigate contradictions in spectral data during structural elucidation?

  • Cross-validate NMR/X-ray data with DFT calculations to resolve discrepancies.
  • Use 2D NMR techniques (COSY, NOESY) to assign ambiguous peaks .

Methodological Notes

  • Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction times for Michael additions .
  • Toxicity Screening : Use in vitro cytotoxicity assays (e.g., MTT on mammalian cells) before in vivo studies .
  • Data Reproducibility : Replicate crystallization conditions (solvent, temperature) for consistent SHELX refinements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.